3-(3-Methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid is a complex organic compound characterized by its unique molecular structure and functional groups. It belongs to a class of heterocyclic compounds containing an oxazole ring, which is a five-membered aromatic ring containing nitrogen and oxygen. The compound is notable for its potential applications in medicinal chemistry and material science.
The compound can be found in various chemical databases, including PubChem, which provides comprehensive information on its structure, properties, and classifications. Its specific identification can be referenced through the Chemical Abstracts Service number and other identifiers available in chemical literature.
This compound is classified under heterocyclic compounds due to the presence of the oxazole ring. It is also categorized as a carboxylic acid due to the carboxyl functional group (-COOH) attached to the oxazole framework. The presence of methyloxetane further adds to its classification as a complex organic molecule with potential reactivity.
The synthesis of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid typically involves multi-step synthetic pathways that may include:
The technical details of the synthesis would require precise control over reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Techniques such as chromatography may be employed for purification.
The molecular structure of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid can be represented as follows:
The compound's InChI and SMILES representations are crucial for computational modeling and database searches:
InChI=1S/C7H9N3O4/c1-4(2)8-6(10)12(11)5(3)9-7(4)13/h2,5H,1H3,(H,8,10)(H,9,11)
CC1(C(=NO1)C(C(=O)O)=O)N=C(N)C(C)=C
The reactivity of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid can be explored through various chemical reactions:
Each reaction's yield and selectivity depend on factors such as solvent choice, temperature, and catalyst presence. Mechanistic studies may also provide insights into reaction pathways.
The mechanism of action for 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid is largely dependent on its interactions at a molecular level:
Experimental data from biological assays would provide insights into binding affinities and inhibitory constants which are essential for understanding its pharmacological profile.
The physical properties include:
Chemical properties involve:
Relevant data from studies would provide further insights into these properties.
3-(3-Methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid has potential applications in various fields:
CAS No.: 85146-10-7
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.: 7722-86-3
CAS No.:
CAS No.: